molecular formula C18H16N2O5 B2954311 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034250-90-1

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2954311
CAS RN: 2034250-90-1
M. Wt: 340.335
InChI Key: VDHAKJFVLHASQG-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the general structure R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve techniques such as X-ray crystallography or NMR spectroscopy for precise determination .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s subjected. Oxalamides, for example, can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would be determined experimentally .

Scientific Research Applications

Novel Synthetic Approaches and Chemical Reactions

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides demonstrates a one-pot synthetic approach applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, contributing significantly to the field of organic synthesis (Mamedov et al., 2016).

Catalytic Systems and Reactions

The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation illustrates the utility of oxalamide derivatives in facilitating reactions with (hetero)aryl chlorides and amides. This development opens pathways for the synthesis of aromatic and aliphatic primary amides in good to excellent yields (De, Yin, & Ma, 2017).

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(25-13)12-8-9-24-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAKJFVLHASQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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